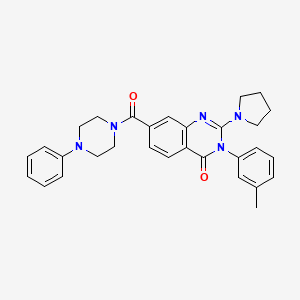
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H31N5O2 and its molecular weight is 493.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications, particularly in the field of neurology and psychiatry. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroquinazolinones , which are known for their diverse pharmacological profiles. The structural components include:
- 3-methylphenyl group
- 4-phenylpiperazine moiety
- Pyrrolidine ring
These structural features contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
- Serotonin Receptors : It is hypothesized that the compound enhances serotonin signaling, which may contribute to its anxiolytic and antidepressant effects.
- Dopamine Receptors : The piperazine component suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that it can reduce depressive-like behaviors in animal models.
- Anxiolytic Effects : It has demonstrated anxiolytic properties in various behavioral tests.
- Antipsychotic Potential : Preliminary data suggest efficacy in reducing psychotic symptoms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
A study conducted by researchers evaluated the compound's effect on neuronal cell lines. The findings indicated a significant increase in cell viability and a decrease in apoptosis markers when treated with this compound compared to controls.
In Vivo Studies
In animal models, administration of the compound resulted in:
- Reduced immobility time in the forced swim test (indicative of antidepressant activity).
- Decreased anxiety-like behavior in the elevated plus maze test.
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives reveals distinct differences in biological activity:
| Compound Name | Antidepressant Activity | Anxiolytic Activity | Antipsychotic Potential |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Current Compound | High | High | Potentially High |
This table highlights how the current compound stands out among similar substances, suggesting a broader therapeutic potential.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQCPGLSGXGEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














